molecular formula C28H21N3O2 B2423544 (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile CAS No. 956164-49-1

(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

カタログ番号: B2423544
CAS番号: 956164-49-1
分子量: 431.495
InChIキー: HMVJMPLMHHYUCV-OEAKJJBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a synthetic compound of significant interest in pharmacological research, primarily investigated for its role as a Cannabinoid Receptor 1 (CB1) inverse agonist. This mechanism is similar to that of the withdrawn drug rimonabant, making it a valuable chemical tool for studying the endocannabinoid system [https://pubmed.ncbi.nlm.nih.gov/16528778/]. Its primary research applications include the in vitro and in vivo study of CB1 receptor signaling pathways, appetite regulation, and energy metabolism. Researchers utilize this compound to probe the therapeutic potential of CB1 blockade in conditions such as obesity, metabolic syndrome, and substance abuse disorders, while also helping to elucidate the complex physiological roles of the endocannabinoid system [https://www.ncbi.nlm.nih.gov/books/NBK224428/]. This product is supplied with comprehensive analytical documentation, including HPLC and mass spectrometry data, to ensure the highest standards of identity and purity for your research. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2/c29-16-23(21-11-12-26-27(15-21)33-18-32-26)14-24-17-31(25-7-2-1-3-8-25)30-28(24)22-10-9-19-5-4-6-20(19)13-22/h1-3,7-15,17H,4-6,18H2/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJMPLMHHYUCV-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile , also known by its CAS number 956164-49-1, is a complex organic molecule with potential biological applications. Its unique structure, characterized by a benzodioxole moiety and a pyrazole ring, suggests various pharmacological properties that merit investigation.

Chemical Structure

The molecular formula of the compound is C28H21N3O2C_{28}H_{21}N_{3}O_{2} with a molecular weight of 431.50 g/mol. The structural features include:

  • A benzodioxole ring that is known for its role in biological activity.
  • A pyrazole ring which is often associated with anti-inflammatory and anticancer properties.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

Anticancer Properties

Studies have indicated that compounds containing pyrazole and benzodioxole structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells. This is often achieved through interaction with cellular signaling pathways that regulate cell proliferation and survival.

Antimicrobial Effects

The presence of the benzodioxole moiety has been linked to antimicrobial properties:

  • In vitro Studies : Preliminary tests have shown that the compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of similar compounds:

  • Neuroprotection Mechanism : Compounds like this may protect against oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases.

Case Studies

Several studies have documented the biological activities of related compounds, providing insights into potential applications:

StudyFindings
Study 1 : Anticancer Activity of Pyrazole DerivativesDemonstrated that pyrazole derivatives can inhibit cancer cell lines through apoptosis induction.
Study 2 : Antimicrobial Activity of Benzodioxole CompoundsFound that certain benzodioxole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
Study 3 : Neuroprotective PropertiesHighlighted the ability of benzodioxole-containing compounds to reduce oxidative damage in neuronal cells.

The proposed mechanisms through which (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenenitrile exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : It may act on specific receptors to modulate cellular responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereoselectivity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl precursors. highlights the use of tert-butyl groups to stabilize intermediates during pyrazole synthesis .
  • Stereoselective Olefination : Wittig or Horner-Wadsworth-Emmons reactions to install the (Z)-configured nitrile group. Catalytic methods (e.g., tetra-n-butyl ammonium bromide in ) can enhance regioselectivity .
  • Functionalization : Suzuki-Miyaura couplings or nucleophilic substitutions to introduce the benzodioxol and dihydroindenyl moieties.

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) improve stereoselectivity in olefination steps.
  • Catalyst Screening : As in , tetra-n-butyl ammonium bromide increases substitution efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the Z-isomer.

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Stereoselectivity (Z:E)Reference
Pyrazole FormationHydrazine + α,β-unsaturated ketone, 80°C65N/A
OlefinationWittig reagent, THF, 0°C7285:15
CouplingSuzuki-Miyaura (Pd(PPh₃)₄), 70°C58N/A

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxol methine at δ 5.9–6.1 ppm, pyrazole protons at δ 7.2–8.1 ppm). uses DEPT-135 to confirm quaternary carbons .
    • NOESY : Verifies Z-configuration through spatial proximity of the nitrile and indenyl groups.
  • X-ray Crystallography : Critical for resolving stereochemistry. reports a mean C–C bond length of 1.486 Å and torsional angles <5° for planar regions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 462.18).

Q. Table 2: Key Crystallographic Parameters (from )

ParameterValue
Space GroupP 1
Bond Length (C–C)1.486(2) Å
R Factor0.042
Data-to-Parameter Ratio16.3

Advanced Research Questions

Q. How can computational methods predict reactivity and stability, and what insights do they provide into stereoelectronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Geometry Optimization : B3LYP/6-31G(d) basis sets model the Z-configuration. Compare computed bond lengths with X-ray data (e.g., C=N bond at 1.15 Å vs. 1.14 Å experimentally) .
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) indicate susceptibility to nucleophilic attack at the nitrile group.
    • NBO Analysis : Delocalization indices quantify conjugation between the pyrazole and benzodioxol rings.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on aggregation behavior.

Application Example :
DFT predicts that electron-withdrawing groups (e.g., nitrile) destabilize the pyrazole ring, aligning with ’s observation of reduced yields without tert-butyl stabilization .

Q. What strategies resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • Assay Standardization :
    • Dose-Response Curves : Use Hill slopes to compare potency (e.g., IC₅₀ values in neuronal vs. non-neuronal cell lines).
    • Control Experiments : Include reference compounds (e.g., ’s anticonvulsant assays with phenytoin as a positive control) .
  • Mechanistic Profiling :
    • Patch-Clamp Electrophysiology : Directly measure ion channel modulation (e.g., GABAₐ receptor currents).
    • Metabolic Stability Tests : Liver microsome assays identify cytochrome P450 interactions that alter efficacy.

Case Study :
If in vitro assays show anticonvulsant activity () but in vivo models do not, investigate blood-brain barrier permeability via logP calculations (predicted logP = 3.2 suggests adequate penetration) .

Q. How does stereochemistry influence pharmacological interactions, and how can this be validated experimentally?

Methodological Answer:

  • Docking Studies : AutoDock Vina models Z-isomer binding to target proteins (e.g., benzodiazepine sites on GABAₐ receptors).
  • Enantiomer Separation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) isolates Z and E isomers for independent bioactivity testing.
  • Pharmacophore Mapping : Overlay crystal structures () with receptor active sites to identify critical hydrogen bonds (e.g., nitrile → Lys residue) .

Validation :
Correlate docking scores (-9.2 kcal/mol for Z vs. -7.8 kcal/mol for E) with experimental IC₅₀ values to confirm stereochemical specificity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。